3-Amino-5,7-dichloroquinoline Dihydrochloride

Descripción

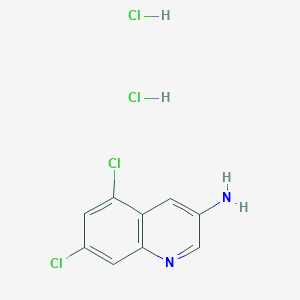

3-Amino-5,7-dichloroquinoline dihydrochloride (CAS: 1296950-84-9) is a quinoline derivative characterized by an amino group at position 3 and chlorine atoms at positions 5 and 7 on the quinoline backbone. The compound is synthesized with a purity of ≥95%, as reported by commercial suppliers, and its molecular formula is inferred to be C₉H₆Cl₂N₂·2HCl (exact weight requires further experimental validation) .

Propiedades

IUPAC Name |

5,7-dichloroquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAIGHXFAKDMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-5,7-dichloroquinoline dihydrochloride typically involves the following steps :

Starting Material: The synthesis begins with 2,4-diaminoquinoline.

Chlorination: The 2,4-diaminoquinoline is reacted with hexachloroacetone to produce 3-Amino-7-chloroquinoline.

Final Product: The 3-Amino-7-chloroquinoline is then reacted with hydrochloric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Análisis De Reacciones Químicas

Table 1: Key Reaction Conditions for Chloroquinoline Derivatives

Nucleophilic Substitution

The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic displacement, particularly with amines, alkoxides, or thiols:

-

With amines :

-

With phenols :

Electrophilic Substitution

The amino group at position 3 directs electrophilic attacks to the para and ortho positions:

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives.

-

Diazotization : Forms diazonium salts, enabling coupling with aromatic amines or phenols (analogous to ).

Complexation Reactions

The amino group facilitates coordination with metal ions, forming complexes used in medicinal or catalytic applications:

-

Metal complexes :

Oxidation and Reduction

-

Oxidation : The amino group oxidizes to nitro under strong acidic conditions (e.g., HNO₃/H₂SO₄).

-

Reduction : Catalytic hydrogenation (e.g., Raney Ni ) reduces chlorine to hydrogen, though this is less common due to steric hindrance.

Key Research Findings

-

Ultrasound enhancement : Reactions under ultrasonic irradiation (30–90°C) improve yields by 15–20% compared to conventional methods .

-

Impurity formation : Competing 4,5-dichloroquinoline isomerization occurs during chlorination (up to 10% impurity ).

Stability and Handling

Aplicaciones Científicas De Investigación

Chemistry

3-Amino-5,7-dichloroquinoline dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitutions.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction processes, modifying functional groups on the quinoline ring.

Biology

The compound is under investigation for its biological activities:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives showed potent activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: Research has highlighted its potential as an anticancer agent. Compounds derived from 3-amino-5,7-dichloroquinoline have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cells .

Medicine

Ongoing research focuses on the therapeutic potential of this compound:

- Antimalarial Agent: Structural similarities to other quinoline derivatives enable it to interfere with the metabolic processes of malaria parasites, specifically inhibiting Plasmodium species growth by disrupting heme polymerization essential for parasite survival .

Case Studies

-

Antimicrobial Activity Study:

A recent study evaluated various quinoline derivatives for their antibacterial efficacy. Among these, compounds derived from 3-amino-5,7-dichloroquinoline exhibited notable activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an inhibition zone diameter greater than that of standard antibiotics like ciprofloxacin . -

Anticancer Research:

In vitro studies have demonstrated that certain derivatives of 3-amino-5,7-dichloroquinoline significantly inhibit the proliferation of cancer cells. For example, compounds tested against MCF-7 cells showed IC50 values indicating strong cytotoxicity compared to traditional treatments like chloroquine .

Mecanismo De Acción

The mechanism of action of 3-Amino-5,7-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | CAS Number | Substituents | Counterion | Molecular Formula | Molecular Weight | Purity |

|---|---|---|---|---|---|---|

| This compound | 1296950-84-9 | -NH₂ (C3), -Cl (C5, C7) | Dihydrochloride | C₉H₆Cl₂N₂·2HCl | ~316.0* | ≥95% |

| 2-Amino-5,7-dimethyl-3-phenylquinoline hydrochloride | 1171149-10-2 | -NH₂ (C2), -CH₃ (C5, C7), -Ph (C3) | Hydrochloride | C₁₇H₁₇ClN₂ | 284.78 | 96% |

| 2-Amino-3,5,7-trimethylquinoline hydrochloride | 1170631-02-3 | -NH₂ (C2), -CH₃ (C3, C5, C7) | Hydrochloride | C₁₂H₁₅ClN₂ | 222.71 | Not specified |

| 4-Amino-6,7-dichloroquinoline | 948292-94-2 | -NH₂ (C4), -Cl (C6, C7) | Free base | C₉H₆Cl₂N₂ | 217.07 | 95% |

*Estimated based on analogous structures.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s amino group at position 3 and chlorines at 5 and 7 distinguish it from 4-Amino-6,7-dichloroquinoline (amino at C4, chlorines at C6/C7), which may alter electronic distribution and reactivity .

Counterion Impact: Dihydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than monohydrochlorides or free bases, a critical factor for bioavailability in drug development .

Actividad Biológica

3-Amino-5,7-dichloroquinoline dihydrochloride is a compound of significant interest in pharmacology, particularly for its antimalarial properties. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.99 g/mol. Its structure includes a quinoline backbone, which is essential for its biological activity. The presence of amino and dichloro substituents enhances its reactivity and interaction with biological targets.

The primary mechanism by which this compound exhibits antimalarial activity involves interference with the metabolic processes of malaria parasites, particularly Plasmodium falciparum . The compound is believed to inhibit heme polymerization, a crucial process for the survival of the parasite. This action leads to the accumulation of toxic heme within the parasite, ultimately resulting in cell death .

Antimalarial Efficacy

Research has demonstrated that this compound exhibits significant antimalarial activity against various strains of P. falciparum . In vitro studies have shown that it can effectively inhibit the growth of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. The compound's potency is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the parasite's growth.

Table 1: Antimalarial Activity of this compound

The selectivity index (SI), which compares the activity against resistant strains to sensitive strains, provides insights into its potential as a therapeutic agent. For instance, the selectivity index for chloroquine is approximately 10, while newer derivatives have shown SI values ranging from 0.68 to 4.43, indicating promising leads for drug development .

Additional Biological Activities

Beyond its antimalarial properties, there are indications that this compound may exhibit other biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, although these areas require further investigation .

Case Studies and Research Findings

Several studies have focused on optimizing the structure and enhancing the efficacy of quinoline derivatives:

- Optimization Studies : A systematic variation of side chains in related compounds has yielded derivatives with improved potency against resistant strains of malaria .

- In Vivo Studies : Research involving animal models has demonstrated that certain derivatives maintain high levels of efficacy in vivo, suggesting that modifications to the chemical structure can lead to enhanced therapeutic profiles .

- Combination Therapies : Investigations into combination therapies involving this compound have shown that it can synergistically enhance the effectiveness of existing antimalarial treatments .

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-5,7-dichloroquinoline Dihydrochloride, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a quinoline core can be functionalized via chlorination and amination steps, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in anhydrous conditions .

- Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98%). Confirm structural integrity via -NMR (DMSO-d6, δ 8.2–8.6 ppm for aromatic protons) and mass spectrometry (ESI-MS, [M+2H] peak at m/z ~260) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hygroscopic degradation. For short-term use, refrigerate (2–8°C) with desiccants. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation). Avoid aqueous solutions unless buffered at pH 4–6, as alkaline conditions promote dehydrochlorination .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for sensitivity. Prepare calibration curves in plasma/serum (1–1000 ng/mL) using deuterated internal standards (e.g., -analogues). Optimize extraction via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Validate precision (RSD <15%) and recovery (>80%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibition activity, and what controls are essential?

- Methodological Answer : Use in vitro kinase assays (e.g., recombinant PDGFR-β or EGFR kinases) with ATP concentrations near . Include:

- Positive controls : Known inhibitors (e.g., imatinib for PDGFR-β).

- Negative controls : DMSO vehicle and kinase-dead mutants.

Measure IC via fluorescence polarization (ADP-Glo™ assay) and validate selectivity using kinase profiling panels (≥50 kinases). Address solubility limits by pre-dissolving in DMSO (<1% final concentration) .

Q. How should contradictory data on the compound’s cytotoxicity be resolved?

- Methodological Answer : Discrepancies often arise from cell line variability or assay conditions. Standardize protocols:

- Use isogenic cell lines (e.g., WT vs. kinase-overexpressing).

- Replicate experiments across multiple passages (n ≥ 3).

- Compare MTT, ATP-based viability, and apoptosis markers (Annexin V/PI).

If cytotoxicity persists in non-target cells, assess off-target effects via transcriptomics (RNA-seq) or proteomics .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Methodological Answer :

- Salt Formulation : Test dihydrochloride vs. monohydrochloride ( suggests dihydrochloride improves aqueous solubility).

- Co-solvents : Use 10% Cremophor EL or cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 5.5).

- Pharmacokinetics : Conduct dose-escalation studies in rodents (IV/oral) with LC-MS monitoring of plasma and . Compare bioavailability to free-base forms .

Q. How can degradation products be identified and mitigated during long-term stability studies?

- Methodological Answer :

- Stress Testing : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A). Monitor via UPLC-PDA-MS.

- Degradation Pathways : Likely dechlorination or oxidation. Identify major impurities (e.g., 3-Amino-5-chloroquinoline) and quantify via external standards.

- Formulation Adjustments : Add antioxidants (0.01% BHT) or lyophilize for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.